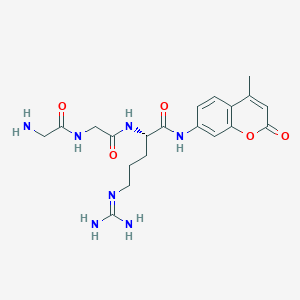

H-Gly-Gly-Arg-AMC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C20H27N7O5 |

|---|---|

Molecular Weight |

445.5 g/mol |

IUPAC Name |

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide |

InChI |

InChI=1S/C20H27N7O5/c1-11-7-18(30)32-15-8-12(4-5-13(11)15)26-19(31)14(3-2-6-24-20(22)23)27-17(29)10-25-16(28)9-21/h4-5,7-8,14H,2-3,6,9-10,21H2,1H3,(H,25,28)(H,26,31)(H,27,29)(H4,22,23,24)/t14-/m0/s1 |

InChI Key |

DPNSERASODVASG-AWEZNQCLSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CN |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

H-Gly-Gly-Arg-AMC: A Technical Guide to Substrate Specificity in Protease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic substrate H-Gly-Gly-Arg-AMC is a valuable tool for the sensitive and continuous assay of trypsin-like serine proteases. Its core structure, a tripeptide sequence (Gly-Gly-Arg) conjugated to 7-amino-4-methylcoumarin (AMC), allows for real-time monitoring of enzyme activity. In its intact form, the substrate is minimally fluorescent. Upon proteolytic cleavage of the amide bond between arginine and AMC, the highly fluorescent AMC molecule is liberated, resulting in a measurable increase in fluorescence intensity that is directly proportional to protease activity. This technical guide provides an in-depth overview of the substrate specificity of this compound, detailed experimental protocols, and the context of its target enzymes in key signaling pathways.

Substrate Specificity and Enzyme Kinetics

This compound is primarily designed for proteases that recognize and cleave at the C-terminal side of an arginine residue. The P1 arginine is the key determinant for substrate recognition by a class of serine proteases characterized by a negatively charged residue (typically aspartate) at the bottom of their S1 specificity pocket. This structural feature facilitates the binding of positively charged arginine or lysine residues.

The primary targets for this compound and its N-terminally protected form, Z-Gly-Gly-Arg-AMC, include several key enzymes involved in coagulation, fibrinolysis, and general protein catabolism. While specific kinetic parameters for this compound are not always readily available in the literature, data for the closely related and widely used Z-Gly-Gly-Arg-AMC provide valuable insights into its performance.

Table 1: Quantitative Data for AMC-Based Substrates with Trypsin-Like Proteases

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| Thrombin | Z-Gly-Gly-Arg-AMC | 100[1] | 1.03[1] | 10,300 |

| Thrombin | Z-Gly-Gly-Arg-AMC | 168[2] | - | >10,000[1] |

| Thrombin | Z-Gly-Pro-Arg-AMC | 21.7[3] | 18.6 | 857,143 |

| t-PA | CH₃SO₂-D-Phe-Gly-Arg-AMC | 140 | 11.0 | 78,571 |

Note: Data for Z-Gly-Gly-Arg-AMC, the N-terminally benzyloxycarbonyl-protected form of this compound, is often used as a proxy due to its similar core structure and cleavage site. Kinetic parameters can vary based on assay conditions.

Key Target Enzymes and Signaling Pathways

The enzymes that cleave this compound are central to several critical physiological and pathological processes. Understanding these pathways is crucial for interpreting experimental data and for the development of targeted therapeutics.

Blood Coagulation Cascade

The coagulation cascade is a tightly regulated process leading to the formation of a fibrin clot at the site of vascular injury. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Thrombin is the ultimate effector protease of this cascade, converting soluble fibrinogen into insoluble fibrin polymers.

Fibrinolysis Pathway

Fibrinolysis is the enzymatic breakdown of fibrin in blood clots. This process is essential for removing clots once a vessel has healed, thereby restoring normal blood flow. Plasmin is the primary enzyme responsible for fibrin degradation, and its activation from the zymogen plasminogen is tightly regulated by tissue-type plasminogen activator (t-PA) and urokinase-type plasminogen activator (uPA).

Experimental Protocols

The following sections provide detailed methodologies for utilizing this compound in protease assays.

General Protease Activity Assay Workflow

This workflow outlines the key steps for measuring the activity of a target protease.

Detailed Protocol for a Standard Protease Assay

Materials:

-

This compound substrate

-

Protease of interest (e.g., Thrombin, Trypsin, uPA)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% (v/v) Tween-20 (adjust components as needed for specific enzyme)

-

Dimethyl sulfoxide (DMSO)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Store the stock solution in aliquots at -20°C, protected from light.

-

On the day of the experiment, dilute the stock solution in Assay Buffer to the desired working concentration (e.g., 2x the final concentration). A typical final concentration is between 10-100 µM.

-

-

Enzyme Preparation:

-

Prepare a stock solution of the protease in Assay Buffer.

-

The optimal enzyme concentration should be determined empirically to ensure the reaction rate is linear over the measurement period.

-

-

Assay Setup:

-

To each well of a 96-well microplate, add 50 µL of the 2x working substrate solution.

-

Include control wells:

-

No-enzyme control: 50 µL of 2x substrate solution + 50 µL of Assay Buffer.

-

Substrate blank: 100 µL of Assay Buffer.

-

-

-

Reaction Initiation:

-

To initiate the reaction, add 50 µL of the enzyme solution to each well (except blanks). The total reaction volume will be 100 µL.

-

Mix the plate gently for 30 seconds.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).

-

Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

-

For kinetic assays, record fluorescence readings every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Subtract the background fluorescence (no-enzyme control) from the experimental readings.

-

Plot fluorescence intensity versus time.

-

Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.

-

To convert the rate from Relative Fluorescence Units (RFU)/min to moles/min, a standard curve of free AMC should be generated.

-

Protocol for Determination of K_m_ and V_max_

Procedure:

-

Substrate Concentration Series:

-

Prepare a series of dilutions of the this compound substrate in Assay Buffer, typically ranging from 0.1 to 10 times the expected K_m_.

-

-

Assay Performance:

-

Perform the protease activity assay as described above for each substrate concentration, keeping the enzyme concentration constant.

-

-

Data Acquisition and Analysis:

-

For each substrate concentration, determine the initial velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the K_m_ and V_max_ values.

-

Applications in Drug Discovery

The this compound substrate is a cornerstone in high-throughput screening (HTS) campaigns for identifying and characterizing protease inhibitors. Its reliability, sensitivity, and suitability for continuous monitoring make it an ideal tool for:

-

Primary screening: Identifying initial hits from large compound libraries that inhibit the target protease.

-

Dose-response studies: Determining the potency (e.g., IC₅₀) of lead compounds.

-

Mechanism of action studies: Investigating the mode of inhibition (e.g., competitive, non-competitive).

Conclusion

This compound is a versatile and specific fluorogenic substrate essential for the study of trypsin-like serine proteases. A thorough understanding of its specificity, the kinetic parameters of its interaction with target enzymes, and the biological context of these enzymes is paramount for robust and reproducible research. The protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals to effectively utilize this powerful tool in their experimental endeavors.

References

The Fluorogenic Substrate H-Gly-Gly-Arg-AMC: A Technical Guide for Measuring Cathepsin C Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate H-Gly-Gly-Arg-AMC for the sensitive and specific measurement of cathepsin C activity. This document details the substrate's biochemical properties, provides detailed experimental protocols for its use, and contextualizes its application within relevant signaling pathways.

Introduction to Cathepsin C and the this compound Substrate

Cathepsin C, also known as Dipeptidyl Peptidase I (DPPI), is a lysosomal cysteine protease that plays a crucial role in the activation of various pro-inflammatory serine proteases within immune cells.[1][2] It functions by sequentially removing dipeptides from the N-terminus of its substrates.[3] This activation of downstream proteases, such as neutrophil elastase, cathepsin G, and proteinase 3, implicates cathepsin C as a key mediator in numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis, making it a significant therapeutic target.[2][3]

The substrate this compound is a synthetic peptide linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage by cathepsin C between the arginine residue and the AMC moiety, free AMC is released, which produces a measurable fluorescent signal. The rate of this fluorescence increase is directly proportional to the cathepsin C activity.

Biochemical and Kinetic Properties

The selection of a substrate for an enzymatic assay is critical for achieving sensitive and reliable results. This compound is a sensitive substrate for cathepsin C. While specific kinetic parameters can vary based on assay conditions, the related dipeptide substrate, Gly-Arg-AMC, has been characterized and provides a strong indication of the utility of arginine at the P1 position for cathepsin C recognition.

Table 1: Kinetic Parameters for Cathepsin C with a Related Fluorogenic Substrate

| Substrate | kcat (s⁻¹) | kcat/Ka (µM⁻¹s⁻¹) |

| Gly-Arg-AMC | 255 ± 6 | 1.6 ± 0.09 |

Data from a study on the amino-acid substituents of dipeptide substrates of cathepsin C.

Experimental Protocols

This section provides detailed methodologies for utilizing this compound to measure cathepsin C activity in various sample types.

General Cathepsin C Activity Assay

This protocol provides a general framework for measuring the activity of purified cathepsin C or cathepsin C in complex biological samples.

Materials:

-

This compound substrate

-

Purified active cathepsin C or sample containing cathepsin C (e.g., cell lysate)

-

Assay Buffer: 50 mM Sodium Acetate, 30 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 5.5

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Protect the stock solution from light and store at -20°C.

-

Working Substrate Solution: Dilute the stock solution to the desired final concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the range of 10-100 µM.

-

Enzyme/Sample Preparation: Prepare a solution of purified cathepsin C or the biological sample in chilled Assay Buffer. The optimal concentration will depend on the specific activity of the enzyme and should be determined experimentally.

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well of the 96-well plate.

-

Add 25 µL of the working substrate solution to each well.

-

To initiate the reaction, add 25 µL of the enzyme/sample solution to each well.

-

For a negative control, add 25 µL of Assay Buffer instead of the enzyme/sample solution.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (Excitation: ~350-360 nm, Emission: ~450-460 nm).

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

-

-

Data Analysis:

-

Determine the rate of reaction (increase in fluorescence per unit of time) from the linear portion of the progress curve.

-

The activity of cathepsin C in the sample is proportional to this rate.

-

Preparation of Cell Lysates for Cathepsin C Activity Measurement

This protocol details the preparation of cell lysates suitable for use in the cathepsin C activity assay.

Materials:

-

Cultured cells (adherent or suspension)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Ice-cold Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease inhibitors, excluding those that inhibit cysteine proteases)

-

Cell scraper (for adherent cells)

-

Microcentrifuge

Procedure:

-

Cell Harvesting:

-

Adherent Cells: Wash the cells with ice-cold PBS. Add a small volume of ice-cold PBS and gently scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash the cell pellet with ice-cold PBS and centrifuge again.

-

-

Cell Lysis:

-

Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer.

-

Incubate the suspension on ice for 30 minutes with occasional vortexing.

-

-

Clarification:

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

-

Supernatant Collection:

-

Carefully transfer the clear supernatant (cell lysate) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay). This allows for the normalization of cathepsin C activity to the total protein content.

-

-

Storage:

-

Use the lysate immediately for the activity assay or store it in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.

-

Cathepsin C Inhibitor Screening Assay

This protocol provides a framework for screening potential inhibitors of cathepsin C.

Materials:

-

All materials from the General Cathepsin C Activity Assay (Section 3.1)

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Known cathepsin C inhibitor (positive control)

Procedure:

-

Assay Setup:

-

In a 96-well plate, add 25 µL of Assay Buffer.

-

Add a small volume (e.g., 1-2 µL) of the test compound at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO) without the inhibitor.

-

Add 25 µL of the cathepsin C enzyme solution to each well and pre-incubate for a specific time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding 50 µL of the working this compound substrate solution. The substrate concentration should ideally be close to its Km value for the enzyme.

-

-

Fluorescence Measurement and Data Analysis:

-

Measure the fluorescence kinetically as described in the general activity assay.

-

Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.

-

Table 2: IC50 Values of Novel Pyrimidine-Based Cathepsin C Inhibitors Determined Using H-Gly-Arg-AMC

| Compound | IC50 (nM) |

| 1 | 1025 |

| 36 | 57.4 ± 0.7 |

Data from a 2024 study on the design and synthesis of novel cathepsin C inhibitors.

Signaling Pathways and Experimental Workflows

Cathepsin C-Mediated Activation of Neutrophil Serine Proteases

Cathepsin C plays a pivotal role in the activation of serine proteases within the granules of neutrophils, a key process in the inflammatory response.

References

- 1. researchgate.net [researchgate.net]

- 2. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Neutrophilic Cathepsin C Is Maturated by a Multistep Proteolytic Process and Secreted by Activated Cells during Inflammatory Lung Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

H-Gly-Gly-Arg-AMC: A Comprehensive Technical Guide to its Application as a Fluorogenic Substrate for Thrombin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombin, a serine protease, is a pivotal enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to the formation of a blood clot.[1][2] Its activity is tightly regulated, and dysregulation can lead to thrombotic or hemorrhagic disorders. Consequently, the accurate measurement of thrombin activity is crucial in basic research, clinical diagnostics, and the development of anticoagulant therapies. H-Gly-Gly-Arg-AMC (Glycyl-glycyl-L-arginine-7-amino-4-methylcoumarin) is a highly sensitive and specific fluorogenic substrate designed for the kinetic determination of thrombin activity. This technical guide provides an in-depth overview of its properties, experimental protocols for its use, and its application in thrombin-related research.

Biochemical Properties and Mechanism of Action

This compound is a synthetic tripeptide linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC). The peptide sequence, Gly-Gly-Arg, is specifically recognized and cleaved by thrombin at the carboxy-terminal side of the arginine residue.

In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage by thrombin, the highly fluorescent AMC molecule is released. The rate of AMC liberation, measured by the increase in fluorescence intensity over time, is directly proportional to the thrombin activity in the sample.[3] This fluorogenic nature allows for continuous monitoring of enzyme activity in real-time.

The excitation and emission wavelengths for the liberated AMC are typically in the range of 350-390 nm and 450-480 nm, respectively.[4][5]

One of the key advantages of this compound is its improved water solubility and kinetic parameters compared to its predecessor, Z-Gly-Gly-Arg-AMC (carbobenzoxy-Gly-Gly-Arg-AMC). The removal of the hydrophobic carbobenzoxy group enhances its solubility in aqueous buffers, which is advantageous for mimicking physiological conditions. Furthermore, studies have shown that this compound exhibits a higher Michaelis constant (Km) and catalytic rate constant (kcat) compared to Z-Gly-Gly-Arg-AMC, indicating a more efficient turnover by thrombin.

Quantitative Data: Kinetic Parameters of Thrombin Substrates

The selection of an appropriate substrate is critical for the accurate determination of thrombin activity. The following table summarizes the kinetic parameters for this compound and other commonly used fluorogenic substrates for thrombin. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The catalytic efficiency of an enzyme for a particular substrate is represented by the kcat/Km ratio.

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| This compound | 1830 | 5.58 | 3,049 |

| Z-Gly-Gly-Arg-AMC | 305 | 1.86 | 6,098 |

| Boc-Val-Pro-Arg-AMC | 61 | 53.8 | 881,967 |

| Z-Gly-Pro-Arg-AMC | 21.7 | 18.6 | 857,143 |

Data compiled from multiple sources. It is important to note that kinetic parameters can vary depending on the specific assay conditions (e.g., buffer composition, pH, temperature).

Experimental Protocols

I. Determination of Kinetic Parameters (Km and kcat) of Thrombin with this compound

This protocol outlines the steps to determine the Michaelis-Menten kinetic constants for the hydrolysis of this compound by thrombin.

Materials:

-

Purified human α-thrombin

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG 8000, pH 8.0

-

96-well black, flat-bottom microplates

-

Fluorometric microplate reader with excitation and emission filters for AMC (e.g., Ex: 380 nm, Em: 460 nm)

-

DMSO (for substrate stock solution)

Procedure:

-

Thrombin Solution Preparation: Prepare a stock solution of purified human α-thrombin in the assay buffer. The final concentration in the assay should be in the low nanomolar range (e.g., 1-10 nM).

-

Substrate Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Substrate Dilution Series: Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations in the assay (e.g., from 0.1 to 10 times the expected Km).

-

Assay Setup:

-

To each well of a pre-warmed (37°C) 96-well plate, add a fixed volume of the diluted thrombin solution (e.g., 50 µL).

-

Include control wells containing only the assay buffer and substrate to measure background fluorescence.

-

-

Reaction Initiation: To initiate the enzymatic reaction, add a corresponding volume of each substrate dilution to the wells (e.g., 50 µL). The final volume in each well should be constant (e.g., 100 µL).

-

Kinetic Measurement: Immediately place the microplate in the fluorometric plate reader pre-set to 37°C. Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for AMC. Record data every 1-2 minutes for a period of 15-30 minutes.

-

Data Analysis:

-

For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Convert the change in relative fluorescence units (RFU) per minute to the rate of product formation (moles/minute) using a standard curve of free AMC.

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using a non-linear regression analysis software to determine the Km and Vmax values.

-

Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the final concentration of the enzyme (thrombin) in the assay.

-

II. Standard Thrombin Activity Assay

This protocol is for the routine measurement of thrombin activity in a sample (e.g., purified enzyme preparations, plasma samples).

Materials:

-

Sample containing thrombin

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.4

-

Thrombin standard of known concentration

-

96-well black, flat-bottom microplates

-

Fluorometric microplate reader

Procedure:

-

Standard Curve Preparation: Prepare a dilution series of the thrombin standard in the assay buffer to generate a standard curve.

-

Sample Preparation: Dilute the samples as needed in the assay buffer to ensure the thrombin activity falls within the linear range of the standard curve.

-

Substrate Working Solution: Prepare a working solution of this compound in the assay buffer at a concentration that is at least 5-10 times the Km to ensure zero-order kinetics.

-

Assay Setup:

-

Pipette the thrombin standards and samples into the wells of the microplate (e.g., 50 µL).

-

-

Reaction Initiation and Measurement:

-

Add the this compound working solution to all wells to start the reaction (e.g., 50 µL).

-

Measure the fluorescence in kinetic mode at 37°C, as described in the kinetic parameter determination protocol.

-

-

Data Analysis:

-

Calculate the rate of fluorescence increase for each standard and sample.

-

Plot the rate of the standards against their known concentrations to generate a standard curve.

-

Determine the thrombin activity in the samples by interpolating their rates from the standard curve.

-

Visualizations: Signaling Pathways and Experimental Workflow

Enzymatic Cleavage of this compound by Thrombin

Caption: Enzymatic cleavage of this compound by thrombin.

Experimental Workflow for Thrombin Activity Assay

Caption: A typical experimental workflow for a thrombin activity assay.

Thrombin's Role in the Coagulation Cascade

Caption: Thrombin's central role in the final steps of the coagulation cascade.

Conclusion

This compound is a valuable tool for researchers in the fields of hemostasis, thrombosis, and drug discovery. Its favorable biochemical properties, including high sensitivity, specificity, and improved solubility, make it a superior choice for the continuous monitoring of thrombin activity. The detailed protocols provided in this guide offer a starting point for the successful implementation of this compound in various experimental settings. By understanding its mechanism of action and employing standardized assays, researchers can obtain reliable and reproducible data to advance our understanding of thrombin's role in health and disease.

References

H-Gly-Gly-Arg-AMC for Dipeptidyl Aminopeptidase I Detection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

| Substrate | kcat (s⁻¹) | kcat/Ka (µM⁻¹s⁻¹) |

| Gly-Arg-AMC | 255 ± 6 | 1.6 ± 0.09 |

| Gly-Tyr-AMC | 28 ± 1 | 0.49 ± 0.07 |

| Ser-Tyr-AMC | 25 ± 0.5 | 5.3 ± 0.5 |

| Gly-Ile-AMC | 0.33 ± 0.02 | 0.0015 ± 0.0001 |

Table 1: Kinetic parameters for the hydrolysis of dipeptide-AMC substrates by Cathepsin C (DPPI)[1]. The data for Gly-Arg-AMC, being structurally similar to H-Gly-Gly-Arg-AMC, offers valuable insight into the high efficiency of this substrate class for DPPI.

Experimental Protocols

Preparation of Reagents

-

This compound Stock Solution:

-

Prepare a stock solution of this compound (e.g., 10 mM) in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).

-

To prepare a 10 mM stock solution from a solid compound with a molecular weight of approximately 579.6 g/mol (for the hydrochloride salt), dissolve 5.8 mg in 1 mL of DMSO.

-

Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.

-

-

DPPI Assay Buffer:

-

A common assay buffer for DPPI consists of 50 mM sodium acetate, 30 mM NaCl, 1 mM EDTA, 1 mM CHAPS, and 1 mM DTT, with the pH adjusted to 5.5.

-

The buffer should be prepared fresh and stored at 4°C.

-

DPPI Activity Assay Protocol

This protocol is designed for a 96-well plate format and can be adapted for other formats.

-

Prepare Working Solutions:

-

Dilute the this compound stock solution to the desired final concentration (e.g., 50 µM) in the DPPI Assay Buffer. Prepare this solution fresh and protect it from light.

-

Prepare dilutions of the DPPI enzyme or cell lysate containing DPPI in the DPPI Assay Buffer.

-

-

Assay Setup:

-

Add 50 µL of the DPPI Assay Buffer to each well of a black 96-well microplate.

-

Add 25 µL of the diluted enzyme or cell lysate to the appropriate wells. For a negative control, add 25 µL of DPPI Assay Buffer instead of the enzyme solution.

-

To initiate the reaction, add 25 µL of the working this compound substrate solution to all wells. The final volume in each well will be 100 µL.

-

-

Fluorescence Measurement:

-

Data Analysis:

-

Calculate the rate of reaction (increase in fluorescence per unit of time) from the linear portion of the progress curve.

-

The enzyme activity can be expressed in relative fluorescence units (RFU) per minute or converted to molar amounts of product formed using a standard curve of free AMC.

-

Signaling Pathway and Experimental Workflow

DPPI-Mediated Activation of Granzymes

Dipeptidyl peptidase I is a key enzyme in the activation cascade of several granule-secreted serine proteases, most notably granzymes A and B in cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells.[4] These granzymes are synthesized as inactive zymogens (pro-granzymes) and require the removal of an N-terminal dipeptide for their activation. DPPI performs this crucial cleavage event within the acidic environment of the cytotoxic granules.

Experimental Workflow for DPPI Activity Detection

The following diagram illustrates the general workflow for measuring DPPI activity using the fluorogenic substrate this compound.

Logical Relationship of Substrate Cleavage and Fluorescence

The detection of DPPI activity using this compound is based on the enzymatic cleavage of the substrate, which liberates the fluorescent molecule 7-amino-4-methylcoumarin (AMC).

References

An In-depth Technical Guide to H-Gly-Gly-Arg-AMC: A Fluorogenic Substrate for Thrombin Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of the fluorogenic peptide substrate H-Gly-Gly-Arg-AMC. It is designed to be a valuable resource for researchers and professionals involved in the study of proteases, particularly thrombin, and in the development of novel therapeutics targeting the coagulation cascade.

Core Chemical Properties and Structure

This compound is a synthetic tripeptide linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC). Its utility lies in its specific cleavage by certain proteases, which liberates the AMC moiety and produces a quantifiable fluorescent signal.

Chemical Structure

The chemical structure of this compound can be represented by the following SMILES string, deduced from the closely related Z-Gly-Gly-Arg-AMC:

NCC(=O)NCC(=O)N--INVALID-LINK--N)C(=O)Nc1cc2c(cc1)C(C)=CC(=O)O2

IUPAC Name: 2-((S)-2-(2-aminoacetamido)acetamido)-5-guanidino-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₇N₇O₄ | [1] |

| Molecular Weight | 445.47 g/mol | [1] |

| CAS Number | 104086-87-5 | [1] |

| Purity | Typically >95% (via HPLC) | |

| Solubility | Soluble in aqueous buffers. Improved water solubility compared to Z-Gly-Gly-Arg-AMC. | [2] |

| Appearance | White to off-white solid | |

| Storage | Store at -20°C, protected from light. |

Mechanism of Action and Enzymatic Cleavage

This compound serves as a substrate for proteases that exhibit specificity for arginine at the P1 position. The primary enzyme known to cleave this substrate is thrombin, a key serine protease in the blood coagulation cascade.

The enzymatic reaction proceeds as follows:

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Fluorogenic Substrate H-Gly-Gly-Arg-AMC: Excitation, Emission, and Applications in Protease Activity Assays

This technical guide provides a comprehensive overview of the fluorogenic substrate this compound, its spectroscopic properties, and its application in the sensitive detection of protease activity. This document includes detailed experimental protocols and visual representations of experimental workflows and relevant signaling pathways to support researchers in the fields of biochemistry, pharmacology, and drug discovery.

Introduction to this compound

This compound is a synthetic fluorogenic substrate used to measure the activity of certain proteases. The substrate consists of the tripeptide Glycyl-Glycyl-Arginine covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact, conjugated form, the fluorescence of the AMC group is quenched. Specific proteases can recognize and cleave the amide bond between the arginine residue and the AMC moiety. This enzymatic cleavage releases free AMC, which results in a significant increase in fluorescence intensity. The rate of this increase is directly proportional to the enzymatic activity.

The unprotected N-terminus of this compound makes it a substrate for enzymes that have specific requirements at the P3-P1 positions. A closely related and more widely documented substrate is Z-Gly-Gly-Arg-AMC, which has a benzyloxycarbonyl (Z) protecting group on the N-terminal glycine. This modification can alter the substrate's specificity and solubility. Z-Gly-Gly-Arg-AMC is a known substrate for enzymes such as urokinase, trypsin, thrombin, and tissue-type plasminogen activator.[1][2] this compound is particularly noted for its use in monitoring continuous thrombin generation.[3]

Spectroscopic Properties

The key to utilizing this compound in enzymatic assays is understanding the fluorescence properties of the released 7-amino-4-methylcoumarin (AMC). Upon cleavage from the peptide, free AMC exhibits strong blue fluorescence.

Table 1: Excitation and Emission Data for 7-amino-4-methylcoumarin (AMC)

| Parameter | Wavelength Range (nm) | Optimal Wavelength (nm) | Reference |

| Excitation | 340 - 380 | ~351-360 | [4][5] |

| Emission | 440 - 460 | ~440-460 |

Note: The exact excitation and emission maxima can be influenced by factors such as solvent, pH, and the specific instrumentation used.

Experimental Protocols

This section provides a detailed methodology for a general protease activity assay using this compound.

3.1. Materials

-

This compound substrate

-

Protease of interest (e.g., Thrombin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% (v/v) Tween-20)

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

96-well black microplate (for fluorescence assays)

-

Fluorescence microplate reader

3.2. Solution Preparation

-

Substrate Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). It is crucial to protect this solution from light and store it at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to prepare aliquots.

-

Working Substrate Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in the Assay Buffer. The optimal concentration should be determined empirically for the specific enzyme and assay conditions but typically falls within the range of 10-100 µM.

-

Enzyme Preparation: Prepare a stock solution of the protease in Assay Buffer. The optimal enzyme concentration will depend on its specific activity and should be determined experimentally to ensure a linear reaction rate over the desired time course.

3.3. Assay Procedure (96-well plate format)

-

Plate Setup: Add 50 µL of Assay Buffer to each well of the 96-well plate.

-

Substrate Addition: Add 25 µL of the working substrate solution to each well.

-

Initiate Reaction: To start the enzymatic reaction, add 25 µL of the enzyme solution to each well. For a negative control, add 25 µL of Assay Buffer instead of the enzyme solution.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader that has been pre-set to the appropriate excitation and emission wavelengths (e.g., Excitation: 360-380 nm, Emission: 440-460 nm).

-

Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a suitable duration (e.g., 30-60 minutes) to establish a linear rate of substrate cleavage.

-

Data Analysis: Calculate the rate of the reaction, which is the increase in fluorescence per unit of time. This rate is proportional to the enzyme's activity.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for a protease activity assay using this compound.

Caption: Workflow for a protease activity assay.

4.2. Signaling Pathway Example: The Coagulation Cascade

This compound and its analogue Z-Gly-Gly-Arg-AMC are effective substrates for thrombin, a key serine protease in the coagulation cascade. The following diagram provides a simplified overview of the final common pathway of coagulation, highlighting the role of thrombin.

References

H-Gly-Gly-Arg-AMC CAS number 65147-19-5

An In-depth Technical Guide to H-Gly-Gly-Arg-AMC (CAS Number: 65147-19-5)

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the fluorogenic peptide substrate this compound. It details the substrate's physicochemical properties, enzymatic interactions, and provides protocols for its application in research.

Introduction

This compound is a synthetic peptide substrate used for the sensitive and continuous assay of proteases, particularly thrombin. The substrate consists of the tripeptide Glycyl-Glycyl-Arginine covalently linked to a highly fluorescent 7-amino-4-methylcoumarin (AMC) group. In its intact form, the substrate is minimally fluorescent. Enzymatic cleavage of the amide bond between the C-terminal arginine and the AMC moiety releases the free fluorophore, resulting in a significant increase in fluorescence. This property allows for the real-time monitoring of enzyme activity and is particularly valuable in the study of the blood coagulation cascade.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for the proper handling, storage, and use of the substrate in experimental settings.

| Property | Value |

| CAS Number | 65147-19-5 |

| Molecular Formula | C₂₀H₂₇N₇O₅ |

| Molecular Weight | 445.47 g/mol [1] |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% (varies by supplier) |

| Solubility | Soluble in aqueous buffers. Solubility can be enhanced with the use of a small amount of organic solvent like DMSO. |

| Storage Conditions | Store at -20°C, protected from light and moisture.[1] |

| Excitation Wavelength | ~360-380 nm |

| Emission Wavelength | ~440-460 nm |

Enzymatic Activity and Kinetics

This compound is a highly sensitive and specific substrate for thrombin (Factor IIa), a key serine protease in the coagulation cascade. The removal of the N-terminal benzyloxycarbonyl (Z) protecting group, present in the related substrate Z-Gly-Gly-Arg-AMC, leads to improved kinetic parameters and increased selectivity for thrombin.

Compared to Z-Gly-Gly-Arg-AMC, this compound exhibits a six-fold increase in its Michaelis constant (Km) and a three-fold increase in its catalytic rate constant (kcat) when cleaved by thrombin. This modification also results in a nine-fold increase in selectivity for thrombin over Factor Xa.[2] Based on the reported kinetic parameters for Z-Gly-Gly-Arg-AMC (Km = 100 µM, kcat = 1.03 s⁻¹)[3], the estimated kinetic parameters for this compound with thrombin are presented below.

| Enzyme | Estimated Km (µM) | Estimated kcat (s⁻¹) |

| Thrombin | ~600 | ~3.09 |

Signaling Pathway: The Blood Coagulation Cascade

Thrombin is the central enzyme in the blood coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the structural basis of a blood clot. The cascade is a series of enzymatic reactions involving various clotting factors. The diagram below illustrates the intrinsic, extrinsic, and common pathways of the coagulation cascade, highlighting the pivotal role of thrombin.

Caption: The blood coagulation cascade, illustrating the convergence of the intrinsic and extrinsic pathways to the common pathway, culminating in the generation of a stable fibrin clot.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in enzyme activity assays. It is recommended to optimize the specific concentrations and incubation times for your experimental setup.

General Enzyme Activity Assay

This protocol outlines a method for measuring the activity of a protease, such as thrombin, using this compound.

Materials:

-

This compound substrate

-

Purified Thrombin or other target protease

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store this stock solution at -20°C, protected from light.

-

On the day of the experiment, prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration (typically in the range of 10-100 µM).

-

-

Enzyme Preparation:

-

Prepare a stock solution of the protease in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate.

-

-

Assay Setup:

-

Add 50 µL of assay buffer to each well of the 96-well plate.

-

Add 25 µL of the substrate working solution to each well.

-

To initiate the reaction, add 25 µL of the enzyme solution to each well.

-

For a negative control, add 25 µL of assay buffer instead of the enzyme solution.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (~380 nm) and emission (~460 nm) wavelengths.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration of 15-30 minutes.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time.

-

The initial velocity of the reaction is determined from the slope of the linear portion of the curve.

-

Enzyme activity can be calculated by converting the rate of fluorescence increase (RFU/min) to the rate of product formation (µM/min) using a standard curve of free AMC.

-

Workflow for Determining Enzyme Kinetic Parameters (Km and Vmax)

This workflow describes the process of determining the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for an enzyme with this compound.

Caption: A streamlined workflow for determining the enzyme kinetic parameters Km and Vmax using this compound.

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications in both basic research and drug discovery:

-

Enzyme Activity Assays: It provides a sensitive and continuous method for measuring the activity of thrombin and other related proteases in purified systems and biological samples.

-

Enzyme Kinetics: The substrate is instrumental in determining key kinetic parameters such as Km and Vmax, providing insights into enzyme-substrate interactions.

-

Inhibitor Screening: Its use in high-throughput screening (HTS) facilitates the identification of novel inhibitors of thrombin and other target proteases, which is crucial for the development of new anticoagulant therapies.

-

Drug Discovery: this compound is used to characterize the mechanism of action of drug candidates targeting specific proteases involved in the coagulation cascade.

Conclusion

This compound is a valuable fluorogenic substrate for the study of thrombin and related serine proteases. Its enhanced kinetic properties and selectivity make it a superior choice for a variety of applications, from fundamental enzyme characterization to high-throughput drug screening. The information and protocols provided in this guide are intended to support researchers in the effective utilization of this important research tool.

References

An In-Depth Technical Guide to H-Gly-Gly-Arg-AMC and its Analogs for Detecting Peptidase Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate H-Gly-Gly-Arg-AMC and its relevance in the detection of peptidase activity. While primarily recognized as a substrate for trypsin-like serine proteases, its structural analog, H-Gly-Arg-AMC, serves as a valuable tool for assaying the activity of the aminopeptidase, Dipeptidyl Peptidase I (DPP I), also known as Cathepsin C. This document details the mechanisms of action, provides experimental protocols, summarizes quantitative data, and illustrates relevant biological pathways.

Introduction to Fluorogenic Peptidase Substrates

Fluorogenic substrates are indispensable tools in enzyme kinetics and high-throughput screening. These molecules consist of a peptide sequence recognized by a specific peptidase, conjugated to a fluorescent reporter group, commonly 7-amino-4-methylcoumarin (AMC). In their intact form, these substrates are typically non-fluorescent or exhibit low fluorescence. Upon enzymatic cleavage of the amide bond between the peptide and the AMC moiety, the free AMC is liberated, resulting in a significant increase in fluorescence. This change in fluorescence can be monitored in real-time to quantify enzyme activity.

This compound is a fluorogenic substrate with the peptide sequence Glycyl-Glycyl-Arginine C-terminally linked to AMC. Due to the presence of Arginine at the P1 position (the amino acid residue immediately preceding the cleavage site), this substrate is primarily cleaved by endopeptidases that exhibit trypsin-like specificity, such as thrombin. The N-terminally blocked version, Z-Gly-Gly-Arg-AMC (where 'Z' represents a benzyloxycarbonyl group), is also widely used for the same class of enzymes and is specifically designed to prevent degradation by aminopeptidases.

While this compound itself is not a primary substrate for aminopeptidases, the closely related dipeptide, H-Gly-Arg-AMC , is a recognized sensitive fluorogenic substrate for the exopeptidase Dipeptidyl Peptidase I (DPP I) / Cathepsin C . This guide will, therefore, focus on the application of H-Gly-Arg-AMC for the detection of DPP I activity, providing a detailed framework that can be adapted for similar fluorogenic substrates.

Mechanism of Action: H-Gly-Arg-AMC and Dipeptidyl Peptidase I (Cathepsin C)

Dipeptidyl Peptidase I is a lysosomal cysteine protease that sequentially removes dipeptides from the N-terminus of polypeptide chains. The enzymatic reaction with H-Gly-Arg-AMC proceeds as follows:

-

Binding: The free N-terminal amino group of the glycine residue of H-Gly-Arg-AMC binds to the active site of DPP I.

-

Cleavage: The catalytic residues of DPP I facilitate the hydrolysis of the peptide bond between the arginine residue and the AMC molecule.

-

Fluorescence Emission: The release of free 7-amino-4-methylcoumarin (AMC) results in a significant increase in fluorescence, which can be detected at an excitation wavelength of approximately 340-360 nm and an emission wavelength of 440-460 nm.

The rate of the fluorescence increase is directly proportional to the DPP I activity in the sample.

Figure 1. Enzymatic cleavage of H-Gly-Arg-AMC by DPP I.

Quantitative Data

| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| Ala-Hph-AMC | DPP I | - | - | 9,000,000 | [1] |

| Z-Phe-Arg-AMC | Cathepsin L | 0.77 | 1.5 | 1,948,052 | [2] |

| Z-Nle-Lys-Arg-AMC | Cathepsin B | - | - | - | [3] |

| Z-Arg-Arg-AMC | Cathepsin B | - | - | - | [3] |

| Z-Gly-Pro-Arg-AMC | Thrombin | 21.7 | 18.6 | 857,143 | [4] |

| This compound | Thrombin | 176 | 1.93 | 10,966 |

Note: Data for different enzymes and substrates are presented for comparative purposes. Direct comparison of substrate sensitivity should be approached with caution due to variations in experimental conditions. The high kcat/Km value for Ala-Hph-AMC with DPP I highlights the efficiency of optimized dipeptide-AMC substrates for this enzyme.

Experimental Protocols

The following protocols provide a general framework for measuring Dipeptidyl Peptidase I (Cathepsin C) activity using H-Gly-Arg-AMC and for screening potential inhibitors. These should be optimized for specific experimental conditions.

Materials:

-

H-Gly-Arg-AMC substrate

-

Purified DPP I (Cathepsin C) or biological sample containing the enzyme

-

Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, 2 mM DTT, pH 5.5

-

Dimethyl sulfoxide (DMSO)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation:

-

Prepare a 10 mM stock solution of H-Gly-Arg-AMC in DMSO.

-

Protect the stock solution from light and store at -20°C.

-

Prepare a working solution by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration). A typical final concentration range is 10-100 µM.

-

-

Enzyme Preparation:

-

Prepare a stock solution of DPP I in Assay Buffer.

-

The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

-

-

Assay Setup (96-well plate):

-

Add 50 µL of Assay Buffer to each well.

-

Add 25 µL of the enzyme solution to the sample wells.

-

For a negative control, add 25 µL of Assay Buffer instead of the enzyme solution.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding 25 µL of the 2X working substrate solution to all wells.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically for a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes.

-

Use an excitation wavelength of 350-360 nm and an emission wavelength of 450-460 nm.

-

-

Data Analysis:

-

Plot fluorescence intensity (Relative Fluorescence Units, RFU) versus time.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve (RFU/min).

-

To convert RFU/min to moles of product/min, generate a standard curve using free AMC.

-

Figure 2. Experimental workflow for DPP I activity assay.

Materials:

-

Same as the general activity assay.

-

Putative inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).

Procedure:

-

Assay Setup:

-

Add 40 µL of Assay Buffer to each well.

-

Add 10 µL of the inhibitor solution at various concentrations to the test wells. Include a vehicle control (e.g., DMSO) without the inhibitor.

-

Add 25 µL of the enzyme solution to each well and pre-incubate for a specific time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 25 µL of the working substrate solution. The substrate concentration should ideally be close to its Km value.

-

-

Fluorescence Measurement and Data Analysis:

-

Measure the fluorescence as described in the general activity assay.

-

Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Signaling Pathways and Biological Relevance

Dipeptidyl Peptidase I (Cathepsin C) plays a critical role in the activation of a variety of pro-inflammatory serine proteases within immune cells. By removing an N-terminal dipeptide, DPP I converts the inactive zymogens of these proteases into their active forms. This activation cascade is central to various physiological and pathological processes, including host defense, inflammation, and tissue remodeling.

The key serine proteases activated by DPP I include:

-

Neutrophil Serine Proteases: Neutrophil Elastase, Cathepsin G, and Proteinase 3, which are involved in the degradation of extracellular matrix components and bacterial proteins.

-

Mast Cell Proteases: Chymase and Tryptase, which are mediators of allergic and inflammatory responses.

-

Cytotoxic T Lymphocyte and Natural Killer Cell Proteases: Granzymes A and B, which induce apoptosis in target cells.

Due to its central role in activating these downstream proteases, DPP I has emerged as a significant therapeutic target for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis.

Figure 3. Role of DPP I in activating serine proteases.

Conclusion

While this compound is a well-established substrate for trypsin-like serine proteases, its utility for detecting aminopeptidase activity is limited. However, its close analog, H-Gly-Arg-AMC, is a valuable tool for the sensitive and continuous measurement of Dipeptidyl Peptidase I (Cathepsin C) activity. Understanding the substrate specificity and the central role of DPP I in inflammatory pathways allows for the effective use of such fluorogenic substrates in basic research, drug discovery, and the development of novel therapeutics for a variety of immune-mediated diseases. The protocols and data presented in this guide offer a solid foundation for researchers to design and execute robust enzymatic assays targeting this important class of peptidases.

References

- 1. Dipeptidyl peptidase I: importance of progranzyme activation sequences, other dipeptide sequences, and the N-terminal amino group of synthetic substrates for enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]

H-Gly-Gly-Arg-AMC in the Study of Proteolytic Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate H-Gly-Gly-Arg-AMC, its application in the characterization of proteolytic enzymes, and its utility in dissecting complex biological pathways. This document details the substrate's core principles, provides experimental protocols, presents available quantitative data, and visualizes its role in key proteolytic cascades.

Introduction to this compound

This compound is a synthetic peptide substrate designed for the sensitive and continuous assay of proteases that exhibit specificity for cleavage at the C-terminus of arginine residues. The substrate consists of the tripeptide Glycyl-Glycyl-Arginine covalently linked to a highly fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is minimally fluorescent. Upon enzymatic cleavage of the amide bond between the arginine residue and the AMC group, the free AMC is liberated, resulting in a significant increase in fluorescence. This direct relationship between substrate cleavage and fluorescence emission allows for the real-time monitoring of enzyme activity.

The primary application of this compound and its N-terminally protected variants (e.g., Z-Gly-Gly-Arg-AMC) is in the study of trypsin-like serine proteases. These enzymes play critical roles in a multitude of physiological and pathological processes, including blood coagulation, fibrinolysis, and inflammation.

Mechanism of Action

The enzymatic assay using this compound is based on a straightforward principle of fluorescence dequenching upon proteolytic cleavage.

Figure 1: Enzymatic cleavage of this compound.

The rate of the increase in fluorescence is directly proportional to the rate of substrate hydrolysis and, therefore, to the concentration of the active enzyme. This allows for the determination of enzyme kinetics and the screening of potential inhibitors.

Quantitative Data

Table 1: Michaelis-Menten Constants (Km) for Z-Gly-Gly-Arg-AMC

| Protease | Km (µM) | Source |

| Thrombin | 168 | [1] |

| Trypsin | Not available | |

| Plasmin | Not available |

Table 2: Kinetic Parameters for this compound with Thrombin

| Parameter | Value | Source |

| Km (µM) | 176 | |

| kcat (s-1) | 1.93 | |

| kcat/Km (M-1s-1) | 2.4 x 103 |

Table 3: General Information for Fluorogenic AMC Substrates

| Parameter | Value | Source |

| Excitation Wavelength (Ex) | 360-380 nm | |

| Emission Wavelength (Em) | 440-460 nm |

Experimental Protocols

This section provides detailed methodologies for common applications of this compound. These protocols can be adapted for specific research needs.

General Protease Activity Assay

This protocol provides a general method for measuring the activity of a trypsin-like protease.

Materials:

-

This compound substrate

-

Protease of interest (e.g., Trypsin, Thrombin, Plasmin)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% (v/v) Tween-20 (Note: Optimal buffer conditions may vary depending on the enzyme)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Protect from light and store at -20°C.

-

Working Substrate Solution: Dilute the stock solution to the desired final concentration (typically in the range of 10-100 µM) in Assay Buffer.

-

Enzyme Preparation: Prepare a stock solution of the protease in Assay Buffer. The optimal enzyme concentration should be determined experimentally to ensure a linear reaction rate.

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well of the 96-well plate.

-

Add 25 µL of the working substrate solution to each well.

-

To initiate the reaction, add 25 µL of the enzyme solution to each well.

-

For a negative control, add 25 µL of Assay Buffer instead of the enzyme solution.

-

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (e.g., 380 nm) and emission (e.g., 460 nm) wavelengths.

-

Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes).

-

Data Analysis: Calculate the rate of reaction (increase in fluorescence per unit time). This rate is proportional to the enzyme activity.

Figure 2: Workflow for a general protease activity assay.

Protocol for Inhibitor Screening

This protocol can be used for high-throughput screening of potential protease inhibitors.

Materials:

-

Same as the general protease activity assay

-

Putative inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Assay Setup:

-

Add 40 µL of Assay Buffer to each well.

-

Add 10 µL of the inhibitor solution at various concentrations to the wells. Include a vehicle control (e.g., DMSO) without the inhibitor.

-

Add 25 µL of the enzyme solution to each well and pre-incubate for a specific time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

-

Reaction Initiation: Initiate the reaction by adding 25 µL of the working substrate solution.

-

Fluorescence Measurement and Data Analysis: Follow steps 5-7 from the General Protease Activity Assay protocol. The percentage of inhibition can be calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Figure 3: Workflow for protease inhibitor screening.

Applications in Proteolytic Pathway Studies

This compound is a valuable tool for studying complex proteolytic cascades, such as the blood coagulation and fibrinolytic systems, as well as lysosomal protein degradation.

Blood Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. Thrombin is a key serine protease in this pathway, responsible for converting fibrinogen to fibrin.[2] The generation of thrombin can be monitored in plasma samples using this compound or its derivatives.[3]

Figure 4: Simplified representation of the blood coagulation cascade.

Fibrinolysis Pathway

Fibrinolysis is the process of breaking down fibrin clots. Plasmin, a serine protease, is the primary enzyme responsible for fibrin degradation.[4] The activity of plasmin can be assayed using substrates containing an arginine or lysine residue linked to a reporter group.

Figure 5: Overview of the fibrinolysis pathway.

Lysosomal Proteolytic Pathway

Lysosomes are cellular organelles containing a variety of hydrolytic enzymes, including a class of proteases known as cathepsins. These enzymes are crucial for the degradation of intracellular and endocytosed proteins. Cathepsin C (also known as dipeptidyl peptidase I) is a lysosomal cysteine protease that can be assayed using the substrate H-Gly-Arg-AMC.[1] Cathepsin C plays a role in the activation of other proteases within the lysosome. Lysosomal proteases, in general, are responsible for the breakdown of proteins into smaller peptides and amino acids for recycling.

Figure 6: Overview of lysosomal protein degradation pathways.

Conclusion

This compound is a versatile and sensitive fluorogenic substrate for the study of trypsin-like serine proteases and other enzymes with similar substrate specificity. Its application extends from basic enzyme characterization and inhibitor screening to the investigation of complex proteolytic pathways in various biological contexts. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this tool in their scientific endeavors. Further empirical optimization of assay conditions is recommended to ensure the highest quality data for specific research applications.

References

Methodological & Application

Application Notes and Protocols for H-Gly-Gly-Arg-AMC in a 384-Well Plate Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Gly-Gly-Arg-AMC is a fluorogenic substrate utilized for the sensitive and continuous measurement of protease activity. This tripeptide, linked to a fluorescent 7-amino-4-methylcoumarin (AMC) group, is specifically designed for enzymes that recognize and cleave the peptide bond C-terminal to the arginine residue. Upon enzymatic cleavage, the highly fluorescent AMC is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.

This document provides detailed protocols for the use of this compound in a 384-well plate format, a common platform for high-throughput screening (HTS) in drug discovery and enzyme kinetics studies. The primary applications covered are for the serine protease thrombin and the lysosomal cysteine protease dipeptidyl peptidase I (cathepsin C), for which the related substrate Gly-Arg-AMC is also used.

Principle of the Assay:

The assay is based on the enzymatic hydrolysis of the non-fluorescent (or weakly fluorescent) substrate this compound. The protease of interest cleaves the amide bond between the arginine (Arg) residue and the AMC fluorophore. The liberation of free AMC results in a significant increase in fluorescence, which can be monitored in real-time using a fluorescence plate reader.

-

Excitation Wavelength: 340-380 nm

-

Emission Wavelength: 440-460 nm

Data Presentation

Table 1: Substrate and Enzyme Properties

| Parameter | This compound | Thrombin | Cathepsin C (DPP I) |

| Enzyme Class | - | Serine Protease | Cysteine Protease |

| Typical Role | - | Coagulation cascade | Activation of serine proteases |

| Optimal pH | - | ~8.0 | 5.5 - 6.8 |

Table 2: Representative Kinetic Parameters for Related Fluorogenic Substrates

Kinetic parameters can vary depending on assay conditions (e.g., pH, temperature, buffer composition). The data below for Z-Gly-Gly-Arg-AMC and Gly-Arg-AMC serve as a reference for assays with this compound. It has been reported that removal of the N-terminal Z-group to form this compound can lead to an increase in both Km and kcat values.

| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Z-Gly-Gly-Arg-AMC | Thrombin | 100 | 1.03 | 1.03 x 10⁴ |

| Gly-Arg-AMC | Cathepsin C | 1.6 ± 0.09 | 255 ± 6 | 1.6 x 10⁸ |

Experimental Protocols

Materials and Reagents

-

This compound substrate

-

Purified active enzyme (e.g., human thrombin, human cathepsin C)

-

Assay Buffer (specific to the enzyme, see below)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

384-well black, flat-bottom assay plates

-

Fluorescence microplate reader with excitation and emission filters for AMC

-

Calibrated multichannel pipettes

-

Reagent reservoirs

Protocol 1: Thrombin Activity Assay in a 384-Well Plate

This protocol is designed for measuring thrombin activity and can be adapted for screening thrombin inhibitors.

1. Reagent Preparation:

-

Thrombin Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 2 mM CaCl₂, pH 8.0.

-

This compound Stock Solution (10 mM): Dissolve the substrate in DMSO. Store in aliquots at -20°C, protected from light.

-

Thrombin Stock Solution: Prepare a stock solution of thrombin in the assay buffer. The final concentration in the assay will need to be optimized, but a starting point is a final concentration of 1-5 nM.

2. Assay Procedure:

-

Prepare Working Solutions:

-

Substrate Working Solution: Dilute the 10 mM this compound stock solution in Thrombin Assay Buffer to the desired final concentration. A typical starting concentration is 2x the Km value (e.g., 200 µM).

-

Enzyme Working Solution: Dilute the thrombin stock solution in Thrombin Assay Buffer to a 2x final concentration (e.g., 2-10 nM).

-

-

Assay Plate Setup (Total Volume: 20 µL/well):

-

Blank Wells: Add 10 µL of Thrombin Assay Buffer.

-

Enzyme Control Wells: Add 10 µL of the 2x Thrombin Working Solution.

-

Test Compound Wells (for inhibitor screening): Add 5 µL of the test compound at various concentrations and 5 µL of the 2x Thrombin Working Solution. For dose-response curves, perform serial dilutions of the inhibitor.

-

-

Pre-incubation (for inhibitor screening): Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding to the enzyme.

-

Initiate the Reaction: Add 10 µL of the 2x Substrate Working Solution to all wells.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically with excitation at ~360 nm and emission at ~460 nm. Record data every 1-2 minutes for 15-30 minutes.

3. Data Analysis:

-

Subtract the background fluorescence (from blank wells) from all other readings.

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each well.

-

For inhibitor screening, calculate the percentage of inhibition for each inhibitor concentration compared to the enzyme control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Protocol 2: Cathepsin C Activity Assay in a 384-Well Plate

This protocol is for measuring cathepsin C activity. Note that cathepsin C is a cysteine protease and requires a reducing agent for optimal activity.

1. Reagent Preparation:

-

Cathepsin C Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, 2 mM DTT, pH 6.0. Prepare the buffer fresh and add DTT just before use.

-

This compound Stock Solution (10 mM): Dissolve the substrate in DMSO. Store in aliquots at -20°C, protected from light.

-

Cathepsin C Stock Solution: Prepare a stock solution of cathepsin C in the assay buffer. The optimal final concentration should be determined empirically.

2. Assay Procedure:

-

Prepare Working Solutions:

-

Substrate Working Solution: Dilute the 10 mM this compound stock solution in Cathepsin C Assay Buffer to the desired final concentration (e.g., 2x the Km value of the related Gly-Arg-AMC, approximately 3.2 µM).

-

Enzyme Working Solution: Dilute the cathepsin C stock solution in Cathepsin C Assay Buffer to a 2x final concentration.

-

-

Assay Plate Setup (Total Volume: 20 µL/well):

-

Blank Wells: Add 10 µL of Cathepsin C Assay Buffer.

-

Enzyme Control Wells: Add 10 µL of the 2x Cathepsin C Working Solution.

-

Test Compound Wells: Add 5 µL of the test compound and 5 µL of the 2x Cathepsin C Working Solution.

-

-

Pre-incubation: If screening inhibitors, incubate the plate at room temperature for 15-30 minutes.

-

Initiate the Reaction: Add 10 µL of the 2x Substrate Working Solution to all wells.

-

Fluorescence Measurement: Measure the fluorescence kinetically as described in the thrombin assay protocol.

3. Data Analysis:

Analyze the data as described for the thrombin activity assay.

Mandatory Visualizations

Caption: General workflow for a 384-well plate protease inhibitor assay.

Caption: Simplified thrombin signaling pathway via PAR1 activation.

Caption: Cathepsin C's role in activating serine proteases in inflammation.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Background Fluorescence | Substrate degradation | Prepare substrate solution fresh. Protect from light. |

| Autofluorescence of compounds | Measure fluorescence of compounds alone and subtract from assay wells. | |

| Low Signal or No Activity | Inactive enzyme | Use a new aliquot of enzyme. Ensure proper storage conditions. |

| Suboptimal assay conditions | Optimize pH, temperature, and buffer components for the specific enzyme. | |

| Inhibitory contaminants | Use high-purity water and reagents. | |

| Non-linear Reaction Progress | Substrate depletion | Decrease enzyme concentration or incubation time. |

| Inner filter effect | Dilute substrate and/or enzyme. Ensure sample absorbance is low at excitation/emission wavelengths. | |

| Poor Reproducibility | Pipetting errors | Use calibrated pipettes. Prepare a master mix of reagents. |

| Temperature fluctuations | Ensure uniform temperature across the plate. |

Application Notes and Protocols for H-Gly-Gly-Arg-AMC in High-Throughput Screening of Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Gly-Gly-Arg-AMC (Glycyl-Glycyl-Arginine-7-amino-4-methylcoumarin) is a fluorogenic substrate designed for the sensitive and continuous assay of a variety of trypsin-like serine proteases. The substrate consists of a tripeptide sequence, Gly-Gly-Arg, recognized and cleaved by proteases that show specificity for arginine at the P1 position. This cleavage liberates the fluorescent group 7-amino-4-methylcoumarin (AMC), which emits a strong fluorescent signal upon excitation. The rate of this fluorescence increase is directly proportional to the enzyme's activity, making this substrate an invaluable tool for high-throughput screening (HTS) of potential enzyme inhibitors.

The unprotected N-terminus of this compound can lead to different kinetic properties compared to its N-terminally protected counterparts like Z-Gly-Gly-Arg-AMC. This document provides detailed protocols for the use of this compound in enzyme activity and inhibitor screening assays, a compilation of relevant quantitative data, and diagrams of associated signaling pathways.

Principle of the Assay

The core of the assay is the enzymatic hydrolysis of the peptide bond between arginine and AMC. In its intact form, the this compound substrate is minimally fluorescent. Upon cleavage by a target protease, the AMC fluorophore is released, leading to a significant increase in fluorescence that can be monitored in real-time. Inhibitors of the protease will slow down or prevent this cleavage, resulting in a reduced rate of fluorescence increase.

Target Enzymes

This compound and its N-terminally protected analog, Z-Gly-Gly-Arg-AMC, are effective substrates for a range of trypsin-like serine proteases, including but not limited to:

-

Thrombin: A key enzyme in the coagulation cascade.

-

Trypsin: A digestive enzyme and a model for serine protease studies.

-

Urokinase-type Plasminogen Activator (uPA): Involved in fibrinolysis and cell migration.[1]

-

Tissue-type Plasminogen Activator (tPA): Primarily involved in the breakdown of blood clots.[1]

-

Factor XIIa: A protease involved in the intrinsic pathway of blood coagulation.

Quantitative Data

The following tables summarize key quantitative parameters for the use of Gly-Gly-Arg-AMC based substrates in protease assays.

Table 1: Kinetic Parameters of Proteases with Gly-Gly-Arg-AMC Substrates

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹) | Notes |

| Thrombin | Z-Gly-Gly-Arg-AMC | 168 | Not Reported | Not Reported | [2] |

| Thrombin | This compound | Increased ~6-fold | Increased ~3-fold | Not Reported | Compared to Z-Gly-Gly-Arg-AMC.[2] |

Note: Kinetic parameters are highly dependent on assay conditions (e.g., pH, temperature, buffer composition). The data for this compound with thrombin indicates a higher Michaelis constant (lower affinity) and a higher turnover rate compared to the Z-protected version.

Table 2: IC₅₀ Values of Reference Inhibitors

| Target Enzyme | Inhibitor | Substrate Used | IC₅₀ | Notes |

| Thrombin | Argatroban | S2238 (chromogenic) | 1.1 µM | This value is for a different substrate and serves as a general reference.[3] |

| uPA | Amiloride derivative (compound 24) | Z-Gly-Gly-Arg-AMC | 175 nM | A dual inhibitor of uPA and NHE1. |

| uPA | Amiloride derivative (compound 26) | Z-Gly-Gly-Arg-AMC | 86 nM | A uPA-selective inhibitor. |

Disclaimer: IC₅₀ values are highly dependent on experimental conditions, including substrate concentration. The values presented should be used as a reference.

Experimental Protocols

Materials and Reagents

-

This compound substrate

-

Target protease (e.g., Thrombin, Trypsin, uPA)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20)

-

Inhibitor compounds

-

DMSO (for dissolving substrate and inhibitors)

-

96-well or 384-well black, flat-bottom microplates

-